Efegatran sulfate

Vue d'ensemble

Description

Le sulfate d'efégatran est un médicament à petite molécule connu pour ses propriétés anticoagulantes. Il agit comme un inhibiteur direct de la thrombine, ce qui en fait un composé précieux dans le traitement des maladies cardiovasculaires, en particulier dans des affections telles que l'angine instable et l'infarctus du myocarde .

Méthodes De Préparation

La synthèse du sulfate d'efégatran implique plusieurs étapes, notamment la préparation de la liqueur mère en dissolvant le médicament dans du diméthylsulfoxyde (DMSO) pour obtenir une concentration de 40 mg/mL . Les méthodes de production industrielle impliquent généralement l'utilisation de complexes d'amine/amide de trioxyde de soufre pour les réactions de sulfatation, qui sont courantes pour les petites molécules .

Analyse Des Réactions Chimiques

Le sulfate d'efégatran subit diverses réactions chimiques, en se concentrant principalement sur son rôle d'inhibiteur de la thrombine. La sulfatation du composé est une modification essentielle, souvent obtenue en utilisant des complexes d'amine/amide de trioxyde de soufre . Ces réactions sont essentielles pour son activité biologique, en particulier dans l'anticoagulation.

Applications de la recherche scientifique

Le sulfate d'efégatran a été largement étudié pour ses propriétés anticoagulantes. Il a montré son efficacité dans la prévention de l'ischémie récurrente chez les patients souffrant d'angine instable . De plus, il a été évalué dans des essais cliniques pour son potentiel dans le traitement de l'infarctus aigu du myocarde avec sus-décalage du segment ST (STEMI) lorsqu'il est associé à une thrombolyse . La capacité du composé à inhiber la thrombine en fait un outil précieux dans la recherche et la thérapie cardiovasculaires.

Mécanisme d'action

Le sulfate d'efégatran exerce ses effets en inhibant directement la thrombine, une enzyme clé de la cascade de coagulation . En se liant à la thrombine, il empêche la conversion du fibrinogène en fibrine, inhibant ainsi la formation de caillots. Ce mécanisme est crucial dans la gestion de conditions telles que l'angine instable et l'infarctus du myocarde.

Applications De Recherche Scientifique

Acute Coronary Syndromes

Efegatran sulfate has been extensively studied for its efficacy in treating acute coronary syndromes (ACS). Notable studies include:

- ESCALAT Trial : This randomized, dose-finding study compared this compound administered intravenously with heparin in patients undergoing thrombolysis for ST-elevation myocardial infarction (STEMI). The primary endpoint was infarct-related artery patency assessed through angiography at 90 minutes post-treatment. Results indicated that this compound provided comparable efficacy to heparin, with no significant differences in major adverse cardiac events .

- PRIME Trial : Similar to the ESCALAT trial, this study involved patients with acute myocardial infarction receiving either this compound or heparin alongside tissue plasminogen activator. The findings reinforced the safety profile of efegatran, showing no excess of major bleeding compared to heparin .

Unstable Angina

In a study involving patients with unstable angina, this compound was evaluated against heparin for its anticoagulant effects. The study demonstrated that while efegatran effectively increased activated partial thromboplastin time (aPTT), it did not significantly reduce myocardial ischemia compared to heparin. However, it was noted that efegatran had a more stable anticoagulant effect over time .

Comparative Efficacy and Safety

The following table summarizes key findings from clinical trials comparing this compound to standard treatments such as heparin:

Case Study 1: Efficacy in STEMI Patients

In a cohort of 245 patients treated for STEMI, those receiving this compound showed significant improvements in angiographic outcomes compared to historical controls treated with heparin. The study highlighted the potential of efegatran as an effective alternative during thrombolytic therapy .

Case Study 2: Safety Profile

A multicenter evaluation involving over 400 patients assessed the safety of this compound in unstable angina management. Results indicated that while minor bleeding events were more frequent with efegatran, the overall safety profile was acceptable when compared to traditional anticoagulants like heparin .

Mécanisme D'action

Efegatran sulfate exerts its effects by directly inhibiting thrombin, a key enzyme in the coagulation cascade . By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism is crucial in managing conditions like unstable angina and myocardial infarction.

Comparaison Avec Des Composés Similaires

Le sulfate d'efégatran est similaire aux autres inhibiteurs directs de la thrombine, tels que l'héparine et l'hirudine . il offre certains avantages, notamment une inhibition plus stable de la thrombine et une administration plus facile par rapport à l'héparine . D'autres composés similaires comprennent le sulfate d'héparane et divers glycosaminoglycanes sulfatés, qui jouent également un rôle dans l'anticoagulation .

Activité Biologique

Efegatran sulfate is a synthetic direct thrombin inhibitor that has garnered attention for its anticoagulant properties. This article delves into its biological activity, efficacy in clinical settings, and comparative studies with traditional anticoagulants, primarily heparin.

This compound (chemical formula: C21H34N6O7S) is designed to inhibit thrombin, a crucial enzyme in the coagulation cascade. By blocking thrombin, efegatran prevents the conversion of fibrinogen to fibrin, thereby reducing thrombus formation. Its structure includes a sulfate group that enhances solubility and biological activity, making it effective in various thrombotic disorders, including unstable angina and acute myocardial infarction .

Anticoagulant Efficacy

Clinical studies have demonstrated that this compound exhibits significant anticoagulant effects. The activated partial thromboplastin time (aPTT), a measure of blood coagulation, shows a dose-dependent increase when administered efegatran, reflecting its anticoagulant activity. The following table summarizes the pharmacodynamic effects observed in clinical trials:

| Efegatran Dose (mg/kg/h) | aPTT Increase (times baseline) | Thrombin Time Increase (%) | Major Bleeding Incidence (%) |

|---|---|---|---|

| 0.63 | 3.0 | 40 | 0 |

| 0.84 | 2.5 | 35 | 1 |

| 1.2 | 3.5 | 100 | 0 |

| Heparin | 2.9 | - | 2 |

Note: Data are derived from various clinical studies comparing efegatran with heparin .

Efficacy and Safety

In a multicenter trial comparing this compound to heparin in patients with unstable angina, both agents showed comparable efficacy in preventing thrombus formation without significant differences in major bleeding events . However, minor bleeding incidents were reported more frequently in the efegatran group.

- Study Design : Randomized controlled trials with a focus on recurrent ischemic events.

- Outcomes Measured : Incidence of myocardial infarction, recurrent angina, and need for coronary interventions at follow-up intervals of 7 and 30 days.

Case Studies

- Case Study on Acute Myocardial Infarction : A randomized trial evaluated the use of this compound versus heparin alongside thrombolysis in acute myocardial infarction patients. Results indicated that efegatran provided similar or superior antithrombotic efficacy compared to heparin while maintaining a favorable safety profile .

- Combination Therapy Assessment : Another study assessed the combination of efegatran with monoclonal antibody therapy (7E3). The results suggested enhanced antithrombotic effects when combining these treatments compared to either agent alone .

Comparative Analysis with Heparin

This compound has been compared extensively with heparin, highlighting differences in pharmacokinetics and patient outcomes:

- Stability of Anticoagulation : Efegatran demonstrated a more stable anticoagulation profile than heparin, with less variability in aPTT over time.

- Bleeding Risks : While major bleeding risks were similar between the two agents, minor bleeding events were more prevalent in patients receiving efegatran .

Propriétés

Numéro CAS |

126721-07-1 |

|---|---|

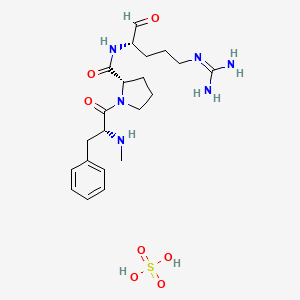

Formule moléculaire |

C21H34N6O7S |

Poids moléculaire |

514.6 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;sulfuric acid |

InChI |

InChI=1S/C21H32N6O3.H2O4S/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23;1-5(2,3)4/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25);(H2,1,2,3,4)/t16-,17+,18-;/m0./s1 |

Clé InChI |

BISKEOIROPAOGY-RXQQAGQTSA-N |

SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |

SMILES isomérique |

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O |

SMILES canonique |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

126721-07-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

105806-65-3 (Parent) |

Séquence |

FPR |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

D-methyl-phenylalanyl-prolyl-arginal efegatran efegatran sulfate GYKI 14766 GYKI-14766 LY 294468 LY-294468 Me-Phe-Pro-Arg-H |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.